Homocysteine (Hcy), a close structural analog of cysteine and methionine, occupies a unique and dichotomous position in biochemistry.[1][2] While excluded from the canonical 20 amino acids used in ribosomal protein synthesis, its presence in biological systems is far from benign neglect.[3][4] Elevated levels of homocysteine are a well-established risk factor for a plethora of diseases, primarily due to its propensity to be incorporated into proteins, leading to detrimental structural and functional alterations.[3][4][5] Conversely, the very reactivity that makes homocysteine a liability in vivo has been ingeniously harnessed by chemists for the synthesis and modification of peptides and proteins, opening new avenues in drug discovery and biotechnology. This guide will navigate the complex landscape of homocysteine's role in peptides, from its fundamental chemistry to its clinical relevance and synthetic utility.
The story of homocysteine's interaction with peptides may have begun at the dawn of life. Unlike its proteinogenic cousin methionine, homocysteine possesses the ability to intramolecularly cyclize into a reactive thiolactone.[1][2][6] This homocysteine thiolactone is an activated form that can readily react with other amino acids to form dipeptides, even in aqueous environments.[1][6] This has led to the compelling hypothesis that homocysteine could have been a key player in the prebiotic synthesis of peptides on early Earth, a process that did not rely on complex enzymatic machinery.[1][6]
The formation of homocysteine thiolactone is not just a relic of a prebiotic world. In modern organisms, this reactive intermediate is formed as a byproduct of the editing mechanism of methionyl-tRNA synthetase, which mistakenly activates homocysteine and then corrects this error by cyclizing it.[6][7] This "error-editing" process, while preventing the widespread incorporation of homocysteine into proteins during translation, inadvertently generates a molecule with significant potential for non-enzymatic modifications.[8]
A significant contributor to the pathology of hyperhomocysteinemia is the induction of oxidative stress. [9][10][11]The free thiol group of homocysteine can undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. [10]This increased oxidative burden can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Furthermore, homocysteine has been shown to decrease the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature, further contributing to endothelial dysfunction. [9][11]Interestingly, some studies suggest a potential antioxidative role for homocysteine within erythrocytes under specific conditions, highlighting the complexity of its redox chemistry.
[12]
The same chemical reactivity that underlies the pathological effects of homocysteine has been ingeniously co-opted by chemists for the synthesis and modification of peptides and proteins. The unique properties of the homocysteine side chain, with its thiol group positioned one methylene group further from the backbone than cysteine, offer distinct advantages in various applications.
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The classic NCL reaction occurs between a C-terminal thioester and an N-terminal cysteine. By employing an N-terminal homocysteine residue, a similar ligation can be achieved, forming a peptide bond at the ligation site. [13][14]The resulting homocysteine residue can then be selectively S-methylated to yield the natural amino acid methionine. [13][15]This "methionine ligation" strategy significantly expands the scope of NCL, allowing for the synthesis of proteins with native sequences at the ligation junction.
[13][14]
The unique reactivity of the homocysteine thiol allows for chemoselective modification of peptides. Researchers have developed methods to convert methionine residues within a peptide or protein into homocysteine derivatives. [16][17]This provides a powerful tool for site-specific labeling with probes, drugs, or other functional moieties. [16]This approach offers an alternative to cysteine-based modification strategies and can be particularly useful when cysteine residues are present elsewhere in the protein and need to remain unmodified.
[16]
The biological activities of homocysteine and its derivatives have also inspired the development of potential therapeutic agents.
Thioretinamide, a conjugate of retinoic acid and homocysteine thiolactone, and its cobalamin complex, thioretinaco, have been investigated for their potential roles in various physiological and pathological processes. [18][19][20]Studies have suggested that these compounds may have anti-neoplastic and anti-atherogenic properties. [20][21]The proposed mechanism involves the modulation of oxidative phosphorylation and other cellular metabolic pathways. [20][22]While further research is needed to fully elucidate their therapeutic potential, these findings highlight the intriguing possibility of harnessing homocysteine's chemistry for beneficial purposes.
The accurate quantification of homocysteine and homocysteinylated peptides is crucial for both clinical diagnostics and basic research. A variety of analytical techniques are employed for this purpose.
Homocysteine's role in the world of peptides is a tale of two cities. On one hand, its non-enzymatic incorporation into proteins represents a significant pathological threat, contributing to a wide range of human diseases. On the other hand, its unique chemical properties have made it an invaluable tool for peptide chemists, enabling the synthesis of complex proteins and the development of novel bioconjugation strategies.
By continuing to unravel the complex biology and chemistry of this "uncoded" amino acid, we can hope to both combat its pathological manifestations and harness its unique reactivity for the advancement of science and medicine.
-
Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]
-
Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 99(1), 555-604. [Link]
-
UCLA Technology Development Group. (n.d.). Preparation Of Functional Homocysteine Residues In Polypeptides And Peptides. UCLA. [Link]
-
Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. [Link]
-
Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(30), 5336-5339. [Link]
- Jakubowski, H. (2006). Homocysteine in Protein Structure/ Function and Human Disease. Springer.
-
Tyagi, N., Suman, V., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649-H2656. [Link]
-
McCully, K. S. (2000). Chemical pathology of homocysteine. V. Thioretinamide, thioretinaco, and cystathionine synthase function in degenerative diseases. Annals of Clinical & Laboratory Science, 30(3), 219-231. [Link]
-
Loscalzo, J. (2000). Hyperhomocysteinemia and Oxidative Stress: Time for a Reality Check?. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(5), 1167-1169. [Link]
-
Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]
-
Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]
-
Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological reviews, 99(1), 555–604. [Link]
-
Jakubowski, H. (2017). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Life, 7(1), 13. [Link]
-
Cowburn, D., & Muir, T. W. (2005). Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. Protein science : a publication of the Protein Society, 14(3), 630–637. [Link]
-
Wang, L., Liu, Y., Geng, J., Li, Y., & Wang, Q. (2023). Potential Antioxidative Activity of Homocysteine in Erythrocytes under Oxidative Stress. Antioxidants, 12(1), 188. [Link]
-
Li, H., Xu, D., Liu, Q., Wang, Q., Li, H., & Zhang, J. (2020). Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway. Experimental and Therapeutic Medicine, 20(2), 1125-1132. [Link]
-
Obeid, R., & Herrmann, W. (2021). Homocysteine: Biochemistry, Molecular Biology, and Role in Disease 2021. International Journal of Molecular Sciences, 22(14), 7489. [Link]
-
d'Emmanuele di Villa Bianca, R., Mitidieri, E., & Sorrentino, R. (2020). The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. International journal of molecular sciences, 21(22), 8829. [Link]
-
McCully, K. S. (1994). Homocysteine and lipid metabolism in atherogenesis: effect of the homocysteine thiolactonyl derivatives, thioretinaco and thioretinamide. Atherosclerosis, 107(1), 99-109. [Link]
-
Toohey, J. I. (2003). Prevention of homocysteine thiolactone induced atherogenesis in rats. Atherosclerosis, 169(1), 119-126. [Link]
-
Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. Organic & Biomolecular Chemistry, 16(32), 5831-5835. [Link]
-
McCully, K. S. (2017). Homocysteine, Thioretinaco Ozonide, and Oxidative Phosphorylation in Cancer and Aging: A Proposed Clinical Trial Protocol. Integrative cancer therapies, 16(3), 285–295. [Link]
-
Ber-Chen, D., & Schöneich, C. (2002). Homocysteine thiolactone and protein homocysteinylation: mechanistic studies with model peptides and proteins. Journal of Mass Spectrometry, 37(1), 69-75. [Link]
-
Jakubowski, H. (2018). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 99(1), 555-604. [Link]
-
McCully, K. S. (2000). Chemical Pathology of Homocysteine. V. Thioretinamide, Thioretinaco, and Cystathionine Synthase Function in Degenerative Diseases. Annals of Clinical and Laboratory Science, 30(3), 219-231. [Link]
-
Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2008). Ligations from homocysteine isopeptide via 6-membered cyclic transition states. Chemical Society Reviews, 37(8), 1595-1603. [Link]
-
Malins, L. R., & Payne, R. J. (2014). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Organic letters, 16(11), 3098–3101. [Link]
-
Perrio, C., & Le Grel, P. (2001). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. The Journal of Organic Chemistry, 66(14), 4838-4841. [Link]
-
Vazquez, S., et al. (2018). Conundrum of dehydroascorbic acid and homocysteine thiolactone reaction products: Structural characterization and effect on peptide and protein N-homocysteinylation. Free Radical Biology and Medicine, 129, 323-333. [Link]
-
Stabler, S. P., Marcell, P. D., Podell, E. R., & Allen, R. H. (2005). A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(4), 561–567. [Link]
-
MacCoss, M. J., et al. (1999). Measurement of Homocysteine Concentrations and Stable Isotope Tracer Enrichments in Human Plasma. Analytical Chemistry, 71(20), 4530-4535. [Link]
-
Al-Dirbashi, O. Y., et al. (2018). Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: A new approach. Journal of Chromatography B, 1092, 25-30. [Link]
-
Zhang, Q., & van der Donk, W. A. (2011). Biosynthesis of Aminovinyl-Cysteine-Containing Peptides and Its Application in the Production of Potential Drug Candidates. Accounts of Chemical Research, 44(3), 196-205. [Link]
-
Halldin, M. M., & Langstrom, B. (1984). Protected Homocysteine Peptides as Precursors of Labelled Methionine Peptides. Application in Preparation of Methionine-Enkephalin. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 38B, 731-735. [Link]
-
Smith, A. D., & Refsum, H. (2021). Homocysteine—a retrospective and prospective appraisal. Frontiers in Nutrition, 8, 622592. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]
-
McCully, K. S. (2004). Homocysteine and Heart Disease. USC Journal of Medicine, 1(1), 1-4. [Link]
-
Woolfson, D. N. (2010). Clinical diagnostics for homocysteine. Expert Review of Molecular Diagnostics, 10(5), 589-601. [Link]
-
McCully, K. S. (1975). The biomedical significance of homocysteine. The American journal of clinical nutrition, 28(10), 1115-1121. [Link]
-
Pushpakumar, S., Kundu, S., & Sen, U. (2014). The metabolism and significance of homocysteine in nutrition and health. Nutrition & metabolism, 11, 53. [Link]